N-(2-Fluoroethyl)benzamide
Overview
Description
N-(2-Fluoroethyl)benzamide is an organic compound with the molecular formula C9H10FNO. It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-fluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Fluoroethyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-fluoroethylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the use of benzoic acid derivatives and 2-fluoroethylamine in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluoroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(2-Fluoroethyl)benzylamine.
Substitution: Products depend on the nucleophile used, such as N-(2-Azidoethyl)benzamide or N-(2-Cyanoethyl)benzamide.
Scientific Research Applications
N-(2-Fluoroethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2-Fluoroethyl)benzamide involves its interaction with specific molecular targets. For instance, N-substituted benzamides, including this compound, have been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses. This inhibition leads to the induction of apoptosis (programmed cell death) in certain cell types, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
- N-(2-Chloroethyl)benzamide
- N-(2-Bromoethyl)benzamide
- N-(2-Iodoethyl)benzamide
Comparison: N-(2-Fluoroethyl)benzamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and iodo counterparts, the fluoro derivative often exhibits higher stability and different reactivity patterns. The fluoro group can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(2-fluoroethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDQAHBRDJMRBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553185 | |
Record name | N-(2-Fluoroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63186-89-0 | |
Record name | N-(2-Fluoroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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